Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-

Description

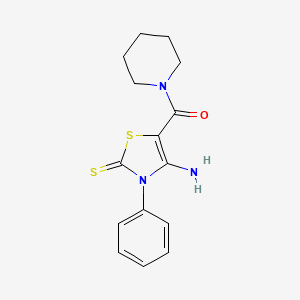

The compound "Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-" is a heterocyclic organic molecule featuring a piperidine backbone conjugated to a thiazolidine-thione moiety. Its structure includes a 4-amino-substituted thiazole ring fused with a dihydrothiazine system, further modified by a phenyl group at position 3 and a thioxo group at position 2. This combination of functional groups confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in receptor modulation and enzyme inhibition.

Properties

IUPAC Name |

(4-amino-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS2/c16-13-12(14(19)17-9-5-2-6-10-17)21-15(20)18(13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZVWPDQPLTXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205648 | |

| Record name | Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57036-89-2 | |

| Record name | Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057036892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- is particularly notable for its potential therapeutic applications. This article synthesizes current research findings related to its biological activity, including structure-activity relationships (SAR), case studies, and comparative data.

Chemical Structure and Properties

The compound's structure features a piperidine ring attached to a thiazole moiety, which is known for its role in various pharmacological activities. The thiazole ring contributes to the compound's interaction with biological targets, influencing its efficacy and selectivity.

1. Antimicrobial Activity

Research has shown that piperidine derivatives exhibit significant antimicrobial properties. For instance, thiazolyl chalcones synthesized through piperidine-mediated reactions have been reported as potent antimicrobial agents . These compounds demonstrated effectiveness against various bacterial strains, indicating the potential of piperidine derivatives in treating infections.

2. Antiviral Activity

A study on 3-phenylpiperidine derivatives highlighted their antiviral properties against HIV-1 and other viruses. Specifically, certain derivatives showed moderate protection against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) . This suggests that piperidine-based compounds could serve as leads for antiviral drug development.

3. Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for anticonvulsant activity. For example, a derivative featuring a thiazole ring demonstrated significant anticonvulsant properties in animal models . The presence of specific substituents on the thiazole moiety was crucial for enhancing this activity.

Structure-Activity Relationships (SAR)

Understanding the SAR of piperidine derivatives is essential for optimizing their biological activity. Research indicates that modifications on the thiazole and piperidine rings can significantly affect potency and selectivity. For instance:

Case Studies

Several studies have explored the biological efficacy of piperidine derivatives:

- Case Study 1 : A series of thiazolyl chalcones were synthesized using piperidine as a catalyst. These compounds exhibited potent antimicrobial activity against multiple pathogens, demonstrating the utility of piperidine in drug synthesis .

- Case Study 2 : In vitro evaluations of 3-phenylpiperidine derivatives revealed promising antiviral effects against various viruses, supporting their potential as antiviral agents .

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and functionally related piperidine- and thiazole-containing derivatives. Key factors include substituent effects, binding affinities, and toxicity profiles.

Structural Analogues

2.1.1 1-(3-Phenylbutyl)piperidine Derivatives

Compounds such as RC-33 and its analogues (e.g., compounds 37, 62, 66) share a piperidine core but differ in substituents. For example:

- RC-33 : Features a 3-phenylbutyl group on piperidine, enabling salt-bridge interactions with Glu172 in sigma-1 receptor (S1R) ligands. Its orientation aligns with helices α4/α5 in receptor cavities .

- Compound 37 : Contains bulkier hydrophobic substituents (e.g., 4-methylphenyl) on piperidine. This increases cavity fit but flips the piperidine orientation, maintaining Glu172 interactions while enhancing hydrophobic packing .

Structural Impact : The target compound’s thiazolidine-thione group introduces rigidity and planar geometry, contrasting with the flexible alkyl chains of 1-(3-phenylbutyl)piperidine derivatives. This rigidity may reduce conformational entropy loss upon binding but limit adaptability to diverse receptor pockets.

Thiazolo[5,4-d]pyrimidine-Piperidine Hybrids

Synthesized via coupling 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine with amine tails , these hybrids prioritize hydrogen bonding via amino groups.

GK11 (cis(pip/me)-1-[1-(2-Thienyl)-2-methylcyclohexyl]piperidine)

A neuroprotective NMDAR antagonist, GK11 substitutes a thienyl group for the thiazolyl-thione system. The thienyl’s electron-rich sulfur enhances π-π stacking, while the target compound’s thioxo group may favor covalent or polar interactions .

Pharmacological and Toxicological Profiles

Key Findings :

- Receptor Specificity : The target compound’s thiazolyl-thione group may favor interactions with cysteine-rich enzymes (e.g., kinases, phosphatases), unlike 1-(3-phenylbutyl)piperidine’s preference for S1R .

- Toxicity: Piperidine derivatives with extended aromatic systems (e.g., tetrahydroisoquinolinyl) exhibit higher toxicity (LD50 ~400 mg/kg), whereas the target compound’s amino-thiazolyl group may reduce acute toxicity .

Q & A

Q. How can researchers optimize the hydrolysis step during synthesis to minimize stereochemical instability?

To reduce epimerization at the thiazolidine stereocenter during hydrolysis, control reaction temperature strictly (e.g., −5°C initially, gradual warming to room temperature) and monitor progress via thin-layer chromatography (TLC) to identify byproducts. Lithium hydroxide (LiOH) in a 3:1 THF-water system at 0.5 M concentration is effective, but incomplete reaction or side reactions may arise if conditions deviate. TLC with dual spots indicates possible epimerization, necessitating iterative optimization of solvent ratios and base stoichiometry .

Q. What analytical methods are suitable for confirming the purity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is recommended for purity assessment. For intermediates, TLC with appropriate solvent systems (e.g., ethyl acetate/hexane gradients) can preliminarily identify impurities. Evidence from synthesis protocols emphasizes the use of TLC to track reaction progress and detect stereochemical byproducts .

Q. How should researchers design toxicity studies for this compound?

Begin with acute toxicity profiling using intraperitoneal (ip) administration in rodent models, as ip LD50 data for structurally related piperidine derivatives (e.g., 405.7 mg/kg in mice) provide a baseline. Include histopathological analysis and monitor for NOx emissions during thermal decomposition. Reference safety protocols for handling corrosive or toxic intermediates, including PPE and fume hood use .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in stereochemical outcomes during synthesis?

Epimerization observed via TLC necessitates advanced techniques:

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- NMR Spectroscopy : Employ NOESY or COSY to confirm spatial arrangements of substituents.

- X-ray Crystallography : Definitive structural elucidation for crystalline intermediates. Computational modeling (DFT) can predict thermodynamic stability of stereoisomers, guiding reaction condition adjustments.

Q. How can researchers design assays to evaluate antimicrobial activity for this compound?

Adapt protocols from thiazole- and piperidine-containing antimicrobial agents:

- Disk Diffusion Assays : Measure inhibition zone diameters (IZD) against Gram-positive/negative bacteria.

- Broth Microdilution : Determine minimum inhibitory concentration (MIC), bactericidal (MBC), and fungicidal (MFC) concentrations. Include positive controls (e.g., ciprofloxacin) and validate via time-kill kinetics .

Q. What strategies mitigate risks when analyzing conflicting toxicity data?

- Dose-Response Reevaluation : Confirm TDLo (20.28 mg/kg ip in mice) and LD50 values across multiple models (e.g., rat vs. mouse).

- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites, especially those arising from thioxo-thiazole degradation.

- In Silico Tox Prediction : Apply tools like ProTox-II to flag potential hepatotoxicity or mutagenicity .

Q. How can the compound’s stability under varying pH conditions be systematically studied?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C). Monitor degradation via HPLC-MS.

- Kinetic Analysis : Calculate rate constants (k) and half-life (t1/2) to model shelf-life.

- Circular Dichroism (CD) : Track conformational changes in the thiazolidine ring under stress .

Methodological Notes

- Synthesis Optimization : Prioritize low-temperature steps and inert atmospheres to suppress side reactions.

- Bioactivity Assays : Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate antimicrobial efficacy from nonspecific toxicity .

- Safety Compliance : Align with protocols for handling explosive (H200) or corrosive (H314) intermediates, including waste neutralization and emergency response plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.